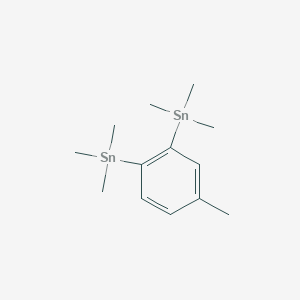
Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-]: is a chemical compound with the molecular formula C13H24Sn2 . This compound is characterized by the presence of two tin (Sn) atoms bonded to a 4-methyl-1,2-phenylene group, with each tin atom further bonded to three methyl groups. It is a member of the organotin compounds, which are known for their diverse applications in various fields, including organic synthesis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] typically involves the reaction of 4-methyl-1,2-phenylenediamine with trimethyltin chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The methyl groups attached to the tin atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin halides.
Aplicaciones Científicas De Investigación
Chemistry: Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds .
Biology and Medicine: In biological research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Industry: In the industrial sector, it is used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics .
Mecanismo De Acción
The mechanism of action of Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] involves its ability to form stable complexes with other molecules. The tin atoms in the compound can coordinate with various ligands, facilitating reactions such as catalysis and stabilization. The molecular targets and pathways involved depend on the specific application, such as catalysis in polymerization or stabilization in plastic production .
Comparación Con Compuestos Similares
Stannane, (4-methyl-1,2-phenylene)bis[dimethyl-]: Similar structure but with two methyl groups instead of three.
Stannane, (4-methyl-1,2-phenylene)bis[triethyl-]: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness: Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] is unique due to its specific combination of tin atoms and methyl groups, which provides distinct reactivity and stability compared to other organotin compounds. Its ability to form stable complexes and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
14275-63-9 |
|---|---|
Fórmula molecular |
C13H24Sn2 |
Peso molecular |
417.7 g/mol |
Nombre IUPAC |
trimethyl-(4-methyl-2-trimethylstannylphenyl)stannane |
InChI |
InChI=1S/C7H6.6CH3.2Sn/c1-7-5-3-2-4-6-7;;;;;;;;/h3,5-6H,1H3;6*1H3;; |
Clave InChI |
VTCAMVGTSNAKAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)[Sn](C)(C)C)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14710323.png)
![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)
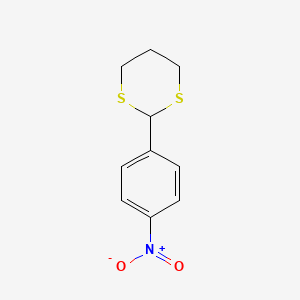
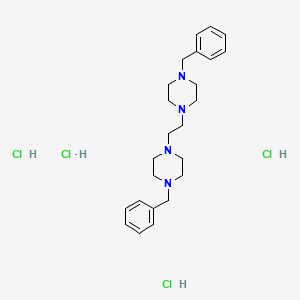
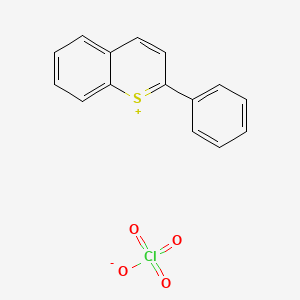
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
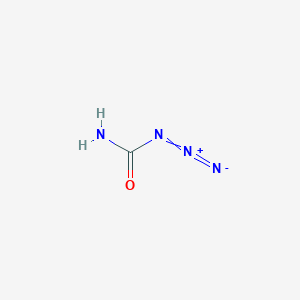
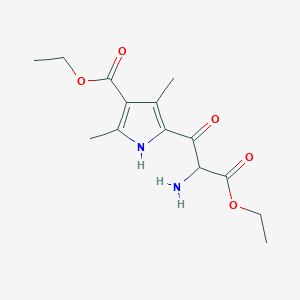
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
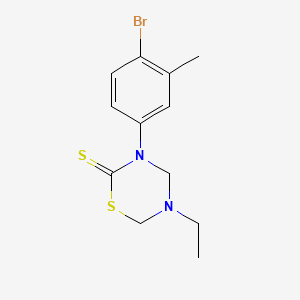
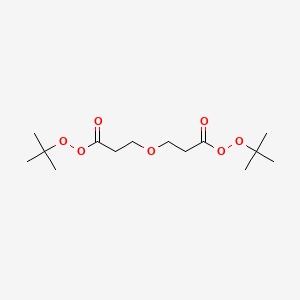
![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)

